molecular formula C11H10BrNO3 B1413843 Ethyl 3-bromo-2-cyano-6-methoxybenzoate CAS No. 1807027-29-7

Ethyl 3-bromo-2-cyano-6-methoxybenzoate

Cat. No.: B1413843
CAS No.: 1807027-29-7
M. Wt: 284.11 g/mol
InChI Key: VYXOTGVFZVSYIA-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-6-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, a cyano group at the 2-position, and a methoxy group at the 6-position of the aromatic ring. The ethyl ester moiety at the carboxyl group enhances its lipophilicity, making it suitable for applications in organic synthesis and pharmaceutical intermediates. This compound’s reactivity is influenced by the electron-withdrawing cyano and bromo groups, which activate the ring for electrophilic substitution or nucleophilic aromatic substitution reactions. The methoxy group contributes to solubility in polar aprotic solvents, while the bromine atom provides a handle for further functionalization, such as cross-coupling reactions.

Properties

IUPAC Name

ethyl 3-bromo-2-cyano-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)10-7(6-13)8(12)4-5-9(10)15-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXOTGVFZVSYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-2-cyano-6-methoxybenzoate typically involves the bromination of ethyl 2-cyano-6-methoxybenzoate. This can be achieved through the following steps:

    Starting Material: Ethyl 2-cyano-6-methoxybenzoate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

    Substitution: Formation of ethyl 3-azido-2-cyano-6-methoxybenzoate.

    Reduction: Formation of ethyl 3-bromo-2-amino-6-methoxybenzoate.

    Oxidation: Formation of ethyl 3-bromo-2-cyano-6-carboxybenzoate.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-2-cyano-6-methoxybenzoate exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. The cyano group can participate in various reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-bromo-2-cyano-6-methoxybenzoate can be contextualized by comparing it with related benzoate derivatives. Below is a detailed analysis of key analogues:

Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate

  • Structural Differences : Replaces the 6-methoxy group with a trifluoromethyl (-CF₃) group .
  • Physicochemical Properties: Molecular Formula: C₁₁H₇BrF₃NO₂ Molar Mass: 322.08 g/mol .
  • Impact of Substituents :
    • The -CF₃ group is strongly electron-withdrawing, increasing the compound’s stability against nucleophilic attack compared to the electron-donating methoxy group.
    • Enhanced lipophilicity due to the hydrophobic trifluoromethyl group, which may improve membrane permeability in biological systems.

Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

  • Structural Differences: Contains a bromomethyl (-CH₂Br) group at the 2-position instead of cyano (-CN). Features a hydroxy (-OH) group at the 6-position and an additional methoxy (-OCH₃) group at the 4-position .
  • Physicochemical Properties :
    • Molecular Formula: C₁₁H₁₂Br₂O₄
    • Molar Mass: 368.02 g/mol .
  • Impact of Substituents: The bromomethyl group introduces a reactive site for alkylation or elimination reactions.

Ethyl 2-ethoxybenzoate Derivatives

  • Structural Similarities : Ethyl esters with substituted benzoate backbones, such as 2-ethoxybenzonitrile and 2-ethoxybenzaldehyde .
  • Key Contrasts: this compound lacks the boronic acid or aldehyde functionalities present in these analogues, limiting its utility in Suzuki-Miyaura couplings or condensation reactions. The bromo and cyano groups confer distinct electronic effects compared to ethoxy or methyl substituents.

Data Table: Comparative Analysis of Benzoate Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound C₁₁H₁₀BrNO₃ 296.11* 3-Br, 2-CN, 6-OCH₃ Moderate polarity, reactive Br site
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate C₁₁H₇BrF₃NO₂ 322.08 3-Br, 2-CN, 6-CF₃ High lipophilicity, electron-deficient ring
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate C₁₁H₁₂Br₂O₄ 368.02 3-Br, 2-CH₂Br, 6-OH, 4-OCH₃ Dual reactive sites (Br, OH), polar

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2-cyano-6-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-2-cyano-6-methoxybenzoate

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